molecular formula C12H14 B14324770 (3-Methylpenta-1,4-dien-1-yl)benzene CAS No. 109898-19-3

(3-Methylpenta-1,4-dien-1-yl)benzene

Cat. No.: B14324770
CAS No.: 109898-19-3
M. Wt: 158.24 g/mol
InChI Key: GFCADLFHRDMBEO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpenta-1,4-dien-1-yl)benzene typically involves the reaction of benzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3-methylpenta-1,4-dien-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpenta-1,4-dien-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to convert the double bonds into single bonds, resulting in a saturated hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. For example, nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group (-NO2) onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Nitrobenzene derivatives, halobenzene derivatives

Scientific Research Applications

(3-Methylpenta-1,4-dien-1-yl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to the interaction of aromatic compounds with biological systems. It may serve as a model compound for understanding the behavior of similar aromatic hydrocarbons.

    Medicine: Research into the potential pharmacological properties of this compound and its derivatives is ongoing. It may have applications in the development of new drugs or therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Methylpenta-1,4-dien-1-yl)benzene involves its interaction with molecular targets and pathways within a system. For example, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

    Formation of the Arenium Ion: The π-electrons of the benzene ring attack an electrophile, forming a positively charged arenium ion intermediate.

    Restoration of Aromaticity: A proton is removed from the arenium ion, restoring the aromaticity of the benzene ring and yielding the substituted product.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-Phenyl-3-methyl-1,4-pentadiene
  • 1-Phenyl-3-methylpenta-1,4-diene
  • Benzene, (3-methyl-1,4-pentadienyl)

Uniqueness

(3-Methylpenta-1,4-dien-1-yl)benzene is unique due to the presence of the (3-methylpenta-1,4-dien-1-yl) group attached to the benzene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The compound’s reactivity and potential for functionalization further enhance its utility in various fields.

Properties

CAS No.

109898-19-3

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

3-methylpenta-1,4-dienylbenzene

InChI

InChI=1S/C12H14/c1-3-11(2)9-10-12-7-5-4-6-8-12/h3-11H,1H2,2H3

InChI Key

GFCADLFHRDMBEO-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C=CC1=CC=CC=C1

Origin of Product

United States

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